molecular formula C18H32O15S B140070 6(2)-Thiopanose CAS No. 143801-13-2

6(2)-Thiopanose

Cat. No. B140070
CAS RN: 143801-13-2
M. Wt: 520.5 g/mol
InChI Key: DWLHGQMLURLXIT-PUFVZKSTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6(2)-Thiopanose is a rare sugar with a sulfur atom in the ring, which gives it unique properties compared to other sugars. It has been studied extensively for its potential use in various fields, including medicine, food science, and biochemistry.

Mechanism of Action

The mechanism of action of 6(2)-Thiopanose is not fully understood, but it is believed to be due to its ability to interact with proteins and enzymes in the body. It has been shown to inhibit the activity of certain enzymes, which can lead to anti-inflammatory and anti-tumor effects. It has also been shown to interact with proteins in the body, which can lead to changes in their function and activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6(2)-Thiopanose are varied and depend on the specific application. In medicine, it has been shown to have anti-inflammatory and anti-tumor effects, which can lead to a reduction in pain and tumor growth. In food science, it has been used as a sweetener, which can help reduce calorie intake and promote weight loss. In biochemistry, it has been used to study the interactions between carbohydrates and proteins, which can lead to a better understanding of biological processes.

Advantages and Limitations for Lab Experiments

The advantages of using 6(2)-Thiopanose in lab experiments include its unique properties, its low toxicity, and its ability to interact with proteins and enzymes in the body. However, there are also limitations to using 6(2)-Thiopanose in lab experiments, including its rarity and the difficulty in synthesizing it.

Future Directions

There are many potential future directions for the study of 6(2)-Thiopanose. In medicine, it could be further studied for its potential use in cancer treatment and other inflammatory conditions. In food science, it could be used to develop new sweeteners with unique properties. In biochemistry, it could be used to study the interactions between carbohydrates and proteins in more detail. Additionally, new synthesis methods could be developed to make 6(2)-Thiopanose more readily available for research.

Synthesis Methods

The synthesis of 6(2)-Thiopanose involves several steps, including the protection of the hydroxyl groups, the introduction of the sulfur atom, and the deprotection of the hydroxyl groups. The most common method of synthesizing 6(2)-Thiopanose is through the use of thioglycosides, which are reacted with a reducing agent to form the sulfur atom in the ring. The resulting product is then deprotected to yield 6(2)-Thiopanose.

Scientific Research Applications

6(2)-Thiopanose has been extensively studied for its potential use in various fields, including medicine, food science, and biochemistry. In medicine, it has been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for cancer treatment. In food science, it has been used as a sweetener due to its low calorie content and unique taste. In biochemistry, it has been used to study the interactions between carbohydrates and proteins.

properties

CAS RN

143801-13-2

Product Name

6(2)-Thiopanose

Molecular Formula

C18H32O15S

Molecular Weight

520.5 g/mol

IUPAC Name

(2R,3S,4R,5R)-3,4,5,6-tetrahydroxy-2-[(2S,3R,4S,5S,6S)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylmethyl]oxan-2-yl]oxyhexanal

InChI

InChI=1S/C18H32O15S/c19-1-5(22)9(23)10(24)6(2-20)31-17-15(29)13(27)12(26)8(32-17)4-34-18-16(30)14(28)11(25)7(3-21)33-18/h2,5-19,21-30H,1,3-4H2/t5-,6+,7-,8-,9-,10-,11-,12-,13+,14+,15-,16-,17+,18-/m1/s1

InChI Key

DWLHGQMLURLXIT-PUFVZKSTSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)SC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O)O)O)O)O)O)O)O

SMILES

C(C1C(C(C(C(O1)SCC2C(C(C(C(O2)OC(C=O)C(C(C(CO)O)O)O)O)O)O)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)SCC2C(C(C(C(O2)OC(C=O)C(C(C(CO)O)O)O)O)O)O)O)O)O)O

Other CAS RN

143801-13-2

synonyms

6'-S-glucopyranosyl-6'-thiomaltose
6(2)-thiopanose

Origin of Product

United States

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